Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate
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Overview
Description
Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate is an organic compound that belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of ethyl 2-bromo-2-(propan-2-yl)acetate with sodium azide, followed by cyclization to form the azirine ring. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines.
Reduction: Reduction reactions can convert the azirine ring to aziridines.
Substitution: Nucleophilic substitution reactions can occur at the azirine ring, leading to the formation of substituted azirines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the azirine ring under mild conditions.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of aziridines.
Substitution: Formation of substituted azirines with various functional groups.
Scientific Research Applications
Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(propan-2-yl)-2H-azirene-2-carboxylate involves its interaction with specific molecular targets and pathways. The azirine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(propan-2-yl)-2H-azirine-2-carboxylate: Similar structure but with different substituents.
Methyl 3-(propan-2-yl)-2H-azirene-2-carboxylate: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the azirine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
62317-58-2 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl 3-propan-2-yl-2H-azirine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-4-11-8(10)7-6(9-7)5(2)3/h5,7H,4H2,1-3H3 |
InChI Key |
UHPVJJWHVYGBPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=N1)C(C)C |
Origin of Product |
United States |
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